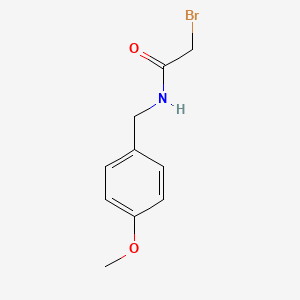
Trimethyl methoxyphosphonoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .
Synthesis Analysis
Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .
Molecular Structure Analysis
The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .
Wissenschaftliche Forschungsanwendungen
Preparation of Phosphonic Acids
Trimethyl methoxyphosphonoacetate is used in the preparation of phosphonic acids, which are one of the most important categories of organophosphorus compounds . These compounds have a wide range of applications in chemical biology, medicine, materials, and other domains .
Microwave-Accelerated Synthesis
The compound is used in microwave-accelerated synthesis, specifically in the McKenna Synthesis of Phosphonic Acids . This method uses microwave irradiation to accelerate the silyldealkylations of a series of dialkyl methylphosphonates .
Preparation of Sarin A
Trimethyl methoxyphosphonoacetate is used in the preparation of Sarin A by intramolecular Mannich-type reactions . Sarin A is a compound of interest in various fields of research.
Horner-Wadsworth-Emmons Olefination
This compound is involved in the Horner-Wadsworth-Emmons olefination with aldehydes and ketones to give acrylic esters . This reaction is a key step in the synthesis of various organic compounds.
Oxa-Michael Reactions
Trimethyl methoxyphosphonoacetate is also involved in oxa-Michael reactions . These reactions are a type of addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Prenylation of Oxindoles
The compound is used in the prenylation of oxindoles . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein.
Heterocyclization Reactions
Lastly, Trimethyl methoxyphosphonoacetate is involved in heterocyclization reactions . These reactions are used in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their biological activity.
Safety And Hazards
Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Eigenschaften
CAS-Nummer |
16141-78-9 |
|---|---|
Produktname |
Trimethyl methoxyphosphonoacetate |
Molekularformel |
C6H13O6P |
Molekulargewicht |
212.138 |
IUPAC-Name |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



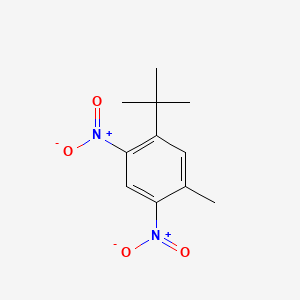
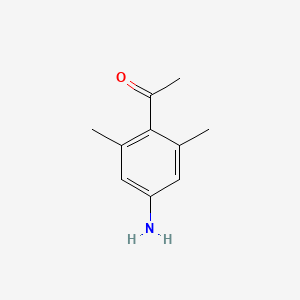
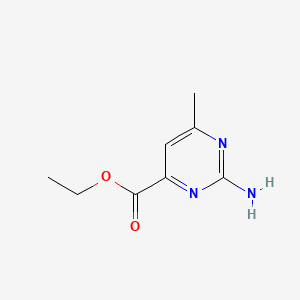
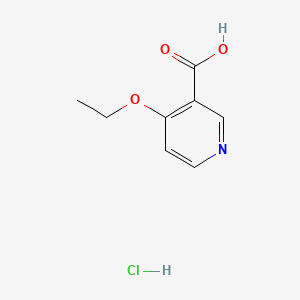
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
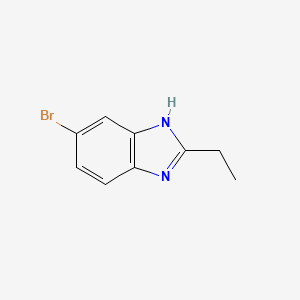
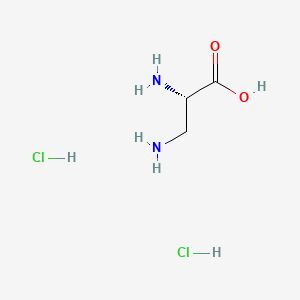
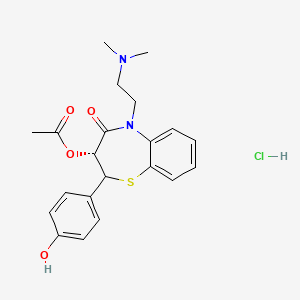
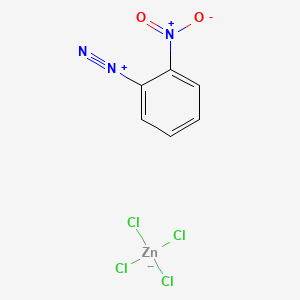
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)
